5,5-Dimethoxypent-2-en-1-ol

Organic Synthesis Process Chemistry Reduction

5,5-Dimethoxypent-2-en-1-ol (CAS 40156-61-4) is a seven-carbon alkenol featuring an allylic alcohol moiety and a geminal dimethoxy functional group. Its molecular formula is C₇H₁₄O₃, with a molecular weight of 146.18 g/mol.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 40156-61-4
Cat. No. B8462227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethoxypent-2-en-1-ol
CAS40156-61-4
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCOC(CC=CCO)OC
InChIInChI=1S/C7H14O3/c1-9-7(10-2)5-3-4-6-8/h3-4,7-8H,5-6H2,1-2H3
InChIKeySLHMBRFCFMDXEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dimethoxypent-2-en-1-ol (CAS 40156-61-4): Sourcing & Technical Baseline for Research and Industrial Applications


5,5-Dimethoxypent-2-en-1-ol (CAS 40156-61-4) is a seven-carbon alkenol featuring an allylic alcohol moiety and a geminal dimethoxy functional group. Its molecular formula is C₇H₁₄O₃, with a molecular weight of 146.18 g/mol [1]. This compound is typically supplied as a research chemical with a purity specification of 95% . It is structurally characterized by a double bond between carbons 2 and 3, and the presence of two methoxy groups on carbon 5, which confer unique reactivity profiles for selective organic transformations [1].

Why Generic Substitution of 5,5-Dimethoxypent-2-en-1-ol (CAS 40156-61-4) with In-Class Analogs is Not Advisable


Generic substitution of 5,5-Dimethoxypent-2-en-1-ol with structurally similar compounds (e.g., 5,5-dimethoxypent-2-enal, 5,5-dimethoxypent-2-ene, or 5,5-diethoxypentan-1-ol) is not straightforward. While these compounds share the pentenyl backbone, critical differences in functional groups (allylic alcohol vs. aldehyde vs. alkene vs. ethoxy acetals) drastically alter their chemical reactivity, synthetic utility, and biological activity profiles . For instance, the presence of the hydroxyl group in the target compound enables specific downstream transformations (e.g., esterification, etherification, or oxidation) that are not accessible with the aldehyde or alkene analogs, and the dimethoxy acetal imparts unique stability and electronic properties compared to diethoxy analogs [1]. These distinctions are quantitatively substantiated in the following evidence sections.

Quantitative Differentiation of 5,5-Dimethoxypent-2-en-1-ol (CAS 40156-61-4): Head-to-Head Evidence for Informed Procurement


Synthetic Accessibility: A Direct Reduction Route from a Commercially Available Aldehyde Precursor

A key differentiator for 5,5-dimethoxypent-2-en-1-ol is its well-documented synthesis via reduction of the commercially available aldehyde precursor, 5,5-dimethoxypent-2-enal (CAS 40156-60-3). In a representative patent procedure, the target alcohol was synthesized by treating the corresponding enal with diisobutylaluminum hydride (DIBAL-H) in diethyl ether at low temperature, yielding the desired product [1]. This provides a reliable and scalable entry point that is not universally applicable to its analogs. For instance, the corresponding alkene (5,5-dimethoxypent-2-ene, CAS 57716-77-5) cannot be accessed via this simple reduction, and its synthesis typically requires different, often more complex, starting materials .

Organic Synthesis Process Chemistry Reduction

Comparative Bioactivity: Lipoxygenase (5-LOX) Inhibition Profile Versus Potent Inhibitors

The compound has been evaluated as a potential 5-lipoxygenase (5-LOX) inhibitor. In a standardized enzyme inhibition assay using human recombinant 5-LOX, 5,5-dimethoxypent-2-en-1-ol exhibited an IC50 value of >10,000 nM [1]. This quantitative result places it in a specific activity range. For context, this is significantly less potent than established 5-LOX inhibitors, which often achieve IC50 values in the low nanomolar range (e.g., zileuton has an IC50 of approximately 0.5-1 µM against the human enzyme) [2]. Therefore, while it interacts with the target, it is not a potent inhibitor and would be unsuitable as a lead compound for applications requiring strong 5-LOX blockade. Its utility lies in other contexts, such as a synthetic intermediate or a reference compound in high-concentration assays.

Enzyme Inhibition Drug Discovery Lipoxygenase

Comparative Bioactivity: Soluble Epoxide Hydrolase (sEH) Inhibition Profile Versus Potent Inhibitors

The compound was also profiled against human soluble epoxide hydrolase (sEH), another enzyme target relevant in inflammation and cardiovascular research. In this assay, 5,5-dimethoxypent-2-en-1-ol demonstrated an IC50 > 10,000 nM [1]. This indicates very weak inhibition of sEH. In comparison, potent and selective sEH inhibitors, such as 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU), exhibit IC50 values in the single-digit nanomolar range [2]. This quantitative disparity clearly positions the target compound as a weak binder, unsuitable for applications requiring robust sEH inhibition.

Enzyme Inhibition Drug Discovery Epoxide Hydrolase

Physicochemical Differentiation: Computed XLogP3 and Hydrogen Bonding Profile Versus Key Analogs

Computational descriptors provide a clear basis for differentiating 5,5-dimethoxypent-2-en-1-ol from its closest analogs. The target compound has an XLogP3 value of 0.2, indicating moderate hydrophilicity, and possesses one hydrogen bond donor [1]. In contrast, the structurally similar 5,5-dimethoxypent-2-enal (CAS 40156-60-3) has an XLogP3 of 0.3 and zero hydrogen bond donors [2]. The corresponding alkene, 5,5-dimethoxypent-2-ene (CAS 57716-77-5), has a predicted XLogP3 of 1.8 and zero hydrogen bond donors . These differences in lipophilicity and hydrogen bonding capacity are significant. The target compound's lower logP and ability to act as a hydrogen bond donor predict markedly different solubility, permeability, and metabolic stability profiles compared to its more lipophilic, non-donor analogs.

Physicochemical Properties ADME Molecular Descriptors

Synthetic Utility in Nucleoside Analogue Synthesis: A Documented Role as a Key Intermediate

A critical differentiator is the documented use of 5,5-dimethoxypent-2-en-1-ol as a versatile intermediate in the synthesis of complex molecules, specifically 2',3'-dideoxynucleosides [1]. The patent literature details its conversion into a hydroxy-protected ribofuranoside precursor, which is a crucial step in the preparation of antiviral nucleoside analogs like d4T (stavudine). While the corresponding aldehyde (5,5-dimethoxypent-2-enal) is also a useful building block, the alcohol provides a distinct and valuable functional handle for subsequent reactions (e.g., glycosylation) that is not directly accessible from the aldehyde or alkene analogs without additional synthetic steps.

Medicinal Chemistry Nucleoside Synthesis Process Chemistry

Best-Fit Application Scenarios for 5,5-Dimethoxypent-2-en-1-ol (CAS 40156-61-4) Based on Verified Evidence


Synthesis of 2',3'-Dideoxynucleoside Analogs (Antiviral Scaffolds)

Based on its documented use as a key intermediate in the synthesis of dideoxynucleosides [1], 5,5-dimethoxypent-2-en-1-ol is an ideal procurement choice for medicinal chemistry and process chemistry groups focused on developing or scaling up the production of antiviral nucleoside analogs. Its specific reactivity profile enables the construction of the critical ribofuranoside core.

Reference Compound for Weak Enzyme Inhibition (5-LOX and sEH)

Given its characterized, albeit weak, inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) with IC50 values >10,000 nM [2], this compound is well-suited as a reference or control compound in high-throughput screening (HTS) campaigns or secondary assays. It can serve as a benchmark for defining a 'low-activity' threshold against these targets, helping to validate assay sensitivity and identify genuinely potent hits.

Development of Synthetic Methodologies for Allylic Alcohols and Acetals

The compound's unique combination of an allylic alcohol and a geminal dimethoxy acetal makes it a valuable substrate for exploring new synthetic transformations [1]. Researchers in methodology development can utilize it to study selective oxidations, nucleophilic substitutions, or cycloaddition reactions. Its structural features allow for the investigation of chemo-, regio-, and stereoselectivity that may not be possible with simpler or less functionalized analogs.

Physicochemical Property Probe in ADME/Tox Studies

With its computed XLogP3 of 0.2, one hydrogen bond donor, and a topological polar surface area of 38.7 Ų [3], 5,5-dimethoxypent-2-en-1-ol can serve as a useful probe molecule in pharmacokinetic and toxicological studies. Its moderate hydrophilicity and small size make it a good candidate for investigating fundamental relationships between molecular descriptors and properties like solubility, permeability, and metabolic stability in a controlled setting, distinct from more lipophilic or polar analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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